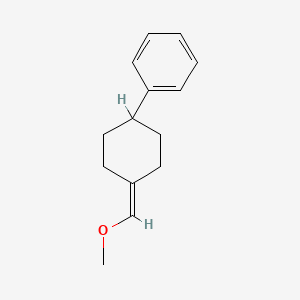
4-Phenyl-1-(methoxymethylene)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxymethylene)cyclohexyl)benzene is an organic compound with the molecular formula C14H18O It consists of a benzene ring attached to a cyclohexyl group, which is further substituted with a methoxymethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethylene)cyclohexyl)benzene typically involves the following steps:
Formation of the Methoxymethylene Group: This can be achieved by reacting formaldehyde with methanol in the presence of an acid catalyst to form methoxymethanol.
Cyclohexylation: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution Reaction: The methoxymethylene group is then introduced to the cyclohexylbenzene through a substitution reaction, often using a base like sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of (4-(Methoxymethylene)cyclohexyl)benzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and substitution reactions.
Purification: The product is purified using techniques like distillation and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methoxymethylene)cyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Formation of (4-(Formyl)cyclohexyl)benzene.
Reduction: Formation of (4-(Hydroxymethyl)cyclohexyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4-(Methoxymethylene)cyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-(Methoxymethylene)cyclohexyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Methoxymethyl)cyclohexyl)benzene
- (4-(Methoxy)cyclohexyl)benzene
- (4-(Methyl)cyclohexyl)benzene
Uniqueness
(4-(Methoxymethylene)cyclohexyl)benzene is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
[4-(methoxymethylidene)cyclohexyl]benzene |
InChI |
InChI=1S/C14H18O/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 |
Clé InChI |
QAVZOXURLIJQDQ-UHFFFAOYSA-N |
SMILES canonique |
COC=C1CCC(CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















